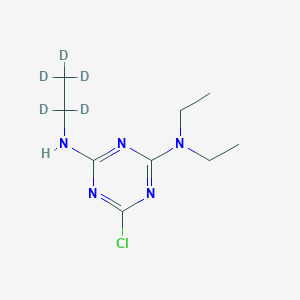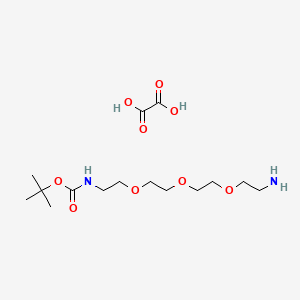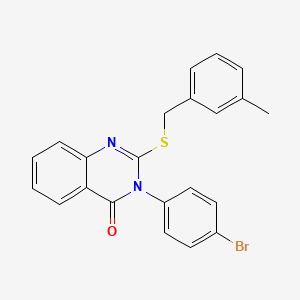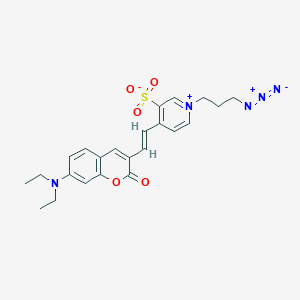![molecular formula C11H10BrNO3 B12056545 (4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)
(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The (R,S)-Bode Kinetic Resolution Catalyst is a chiral catalyst used in the kinetic resolution of racemic mixtures. Kinetic resolution is a process that separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. This method is particularly advantageous for obtaining enantiomerically pure compounds, which are crucial in various fields such as pharmaceuticals, agrochemicals, and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of the (R,S)-Bode Kinetic Resolution Catalyst typically involves the synthesis of chiral ligands and their subsequent complexation with a metal center. The synthetic route may include steps such as:
Synthesis of Chiral Ligands: The chiral ligands are synthesized using enantioselective reactions, often involving asymmetric synthesis or resolution of racemic mixtures.
Complexation with Metal Center: The chiral ligands are then complexed with a metal center, such as palladium or ruthenium, under specific reaction conditions to form the active catalyst.
Industrial Production Methods
Industrial production of the (R,S)-Bode Kinetic Resolution Catalyst involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent, to ensure high yield and purity of the catalyst. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
The (R,S)-Bode Kinetic Resolution Catalyst undergoes various types of reactions, including:
Oxidation: The catalyst can facilitate the oxidation of substrates, leading to the formation of enantiomerically enriched products.
Reduction: It can also catalyze reduction reactions, converting racemic mixtures into enantiopure compounds.
Substitution: The catalyst is effective in substitution reactions, where one functional group is replaced by another, resulting in chiral products.
Common Reagents and Conditions
Common reagents used in reactions with the (R,S)-Bode Kinetic Resolution Catalyst include:
Oxidizing Agents: Such as hydrogen peroxide or molecular oxygen.
Reducing Agents: Such as sodium borohydride or hydrogen gas.
Solvents: Such as dichloromethane, toluene, or ethanol.
Major Products Formed
The major products formed from reactions involving the (R,S)-Bode Kinetic Resolution Catalyst are enantiomerically pure compounds. These products are highly valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Wissenschaftliche Forschungsanwendungen
The (R,S)-Bode Kinetic Resolution Catalyst has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of chiral molecules, which are essential building blocks for various chemical compounds.
Biology: The catalyst is employed in the preparation of enantiomerically pure compounds for biological studies, such as enzyme-substrate interactions and receptor binding studies.
Medicine: It plays a crucial role in the synthesis of chiral drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
Industry: The catalyst is used in the production of fine chemicals, agrochemicals, and fragrances, where enantiomeric purity is critical for product performance.
Wirkmechanismus
The mechanism of action of the (R,S)-Bode Kinetic Resolution Catalyst involves the selective interaction of the catalyst with one enantiomer of the racemic mixture. This interaction leads to the preferential conversion of one enantiomer into the desired product, while the other enantiomer remains largely unreacted. The molecular targets and pathways involved in this process include:
Chiral Recognition: The catalyst recognizes and binds to the chiral center of the substrate, facilitating the selective reaction.
Transition State Stabilization: The catalyst stabilizes the transition state of the reaction, lowering the activation energy and increasing the reaction rate for the preferred enantiomer.
Vergleich Mit ähnlichen Verbindungen
The (R,S)-Bode Kinetic Resolution Catalyst can be compared with other similar compounds, such as:
Sharpless Epoxidation Catalyst: Used for the kinetic resolution of allylic alcohols, but has limitations in substrate scope and reaction conditions.
Jacobsen’s Catalyst: Effective for the kinetic resolution of epoxides, but may require harsh reaction conditions.
Noyori’s Catalyst: Used for the asymmetric hydrogenation of ketones, but may have lower enantioselectivity compared to the (R,S)-Bode Kinetic Resolution Catalyst.
The (R,S)-Bode Kinetic Resolution Catalyst is unique in its ability to provide high enantioselectivity and broad substrate scope under mild reaction conditions, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Eigenschaften
Molekularformel |
C11H10BrNO3 |
|---|---|
Molekulargewicht |
284.11 g/mol |
IUPAC-Name |
(4aR,9aS)-6-bromo-4-hydroxy-9,9a-dihydro-4aH-indeno[2,1-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C11H10BrNO3/c12-7-2-1-6-3-9-11(8(6)4-7)13(15)10(14)5-16-9/h1-2,4,9,11,15H,3,5H2/t9-,11+/m0/s1 |
InChI-Schlüssel |
FQXSUQCCAHKURK-GXSJLCMTSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H](C3=C1C=CC(=C3)Br)N(C(=O)CO2)O |
Kanonische SMILES |
C1C2C(C3=C1C=CC(=C3)Br)N(C(=O)CO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12056475.png)
![Yohimbine-[13C,d3]](/img/structure/B12056476.png)


![[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid](/img/structure/B12056489.png)
![Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate](/img/structure/B12056503.png)


![2-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12056533.png)

